molecular formula C21H24FN3O5S B11023535 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

Cat. No.: B11023535
M. Wt: 449.5 g/mol
InChI Key: LDDZZQDZMAGVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is a complex organic compound with a unique structure that includes a piperazine ring, a fluorophenyl group, and a methoxyphenyl group

Properties

Molecular Formula

C21H24FN3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C21H24FN3O5S/c1-30-18-6-4-17(5-7-18)23-20(26)10-11-21(27)24-12-14-25(15-13-24)31(28,29)19-8-2-16(22)3-9-19/h2-9H,10-15H2,1H3,(H,23,26)

InChI Key

LDDZZQDZMAGVJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorophenylsulfonyl chloride, which is then reacted with piperazine to form 4-(4-fluorophenylsulfonyl)piperazine. This intermediate is further reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-(4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide
  • **4-(4-(4-bromophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

Uniqueness

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Biological Activity

The compound 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is a complex molecule that has garnered attention for its potential biological activities, particularly in pharmacology. Its structure features a piperazine ring, a sulfonyl group, and various aromatic substituents that contribute to its diverse biological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H23F2N3O4S
  • Molecular Weight : 451.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The fluorine atom and the sulfonyl group enhance the compound's ability to bind to various enzymes and receptors, modulating their activity. This modulation can lead to significant biochemical effects, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis .

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Activity TypeDescriptionReferences
AntibacterialDemonstrated moderate to strong activity against specific bacterial strains.
Enzyme InhibitionEffective against AChE and urease; potential implications for neurological disorders and infections.
AnticancerInvestigated for its role in cancer chemotherapy; may inhibit tumor growth through enzyme modulation.
HypoglycemicPotential use in managing blood glucose levels; relevant for diabetes treatment.
DiureticSuggested diuretic properties that may aid in fluid regulation.

Case Studies

  • Antimicrobial Screening :
    A study evaluated the antibacterial activity of synthesized compounds similar to this compound. Results indicated significant inhibition against Salmonella typhi with IC50 values demonstrating strong efficacy .
  • Enzyme Inhibition Studies :
    Research focused on the enzyme inhibitory effects of related compounds showed that several derivatives were potent AChE inhibitors, with implications for treating Alzheimer’s disease . The binding interactions were further confirmed through docking studies with bovine serum albumin (BSA), highlighting the pharmacological effectiveness of these compounds .
  • Cancer Therapeutics :
    Investigations into the anticancer properties revealed that compounds containing similar piperazine structures exhibited cytotoxic effects on various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.